molecular formula C11H16OS B12635551 4-iso-Butoxyphenyl methyl sulfide

4-iso-Butoxyphenyl methyl sulfide

Cat. No.: B12635551
M. Wt: 196.31 g/mol
InChI Key: SVOLIQXPWTWDEH-UHFFFAOYSA-N
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Description

4-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS. It contains a phenyl ring substituted with an iso-butoxy group and a methyl sulfide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 4-iso-butoxyphenol with methylthiol in the presence of a suitable catalyst. One common method includes the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivers sulfides in good yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-containing ionic liquid-based catalysts. These catalysts can catalyze selective oxidation reactions and are highly used in chemical processes . The immobilization of these catalysts on diverse solid supports allows for easy separation and recycling after the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: The major products of oxidation are sulfoxides and sulfones.

    Reduction: Reduction typically yields the corresponding thiol or sulfide.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfide group. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone, which can further interact with biological molecules. The compound may also participate in radical reactions, where the formation of sulfur radicals plays a crucial role .

Comparison with Similar Compounds

  • Methyl phenyl sulfide
  • Methyl-p-tolylsulfide
  • 4-chlorothioanisole
  • 4-bromothioanisole
  • Ethylphenylsulfide

Comparison: 4-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-(2-methylpropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C11H16OS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

SVOLIQXPWTWDEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)SC

Origin of Product

United States

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